molecular formula C17H31NO3 B2689804 5-(Cyclododecylamino)-5-oxopentanoic acid CAS No. 393128-21-7

5-(Cyclododecylamino)-5-oxopentanoic acid

Cat. No.: B2689804
CAS No.: 393128-21-7
M. Wt: 297.439
InChI Key: XHNCCUZHTYMIEZ-UHFFFAOYSA-N
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Description

5-(Cyclododecylamino)-5-oxopentanoic acid is an organic compound characterized by the presence of a cyclododecylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclododecylamino)-5-oxopentanoic acid typically involves the reaction of cyclododecylamine with a suitable precursor of pentanoic acid. One common method is the amidation reaction, where cyclododecylamine reacts with a pentanoic acid derivative, such as pentanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclododecylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecylamino-oxo derivatives.

    Reduction: Formation of cyclododecylamino-hydroxy derivatives.

    Substitution: Formation of substituted cyclododecylamino derivatives.

Scientific Research Applications

5-(Cyclododecylamino)-5-oxopentanoic acid has several applications in scientific research:

  • **Chem

Properties

IUPAC Name

5-(cyclododecylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c19-16(13-10-14-17(20)21)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h15H,1-14H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNCCUZHTYMIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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